molecular formula C12H16N2O5 B5778608 N'-acetyl-3,4,5-trimethoxybenzohydrazide

N'-acetyl-3,4,5-trimethoxybenzohydrazide

Cat. No. B5778608
M. Wt: 268.27 g/mol
InChI Key: ZTJBPMCTLOJGAX-UHFFFAOYSA-N
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Description

N-acetyl-3,4,5-trimethoxybenzohydrazide, also known as TMB-4, is a chemical compound that has been studied extensively for its potential biomedical applications. This compound is a hydrazide derivative of trimethoxybenzoic acid, and its molecular formula is C12H16N2O5. In

Mechanism of Action

The mechanism of action of N'-acetyl-3,4,5-trimethoxybenzohydrazide is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. N'-acetyl-3,4,5-trimethoxybenzohydrazide has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in vitro and in vivo. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N'-acetyl-3,4,5-trimethoxybenzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. N'-acetyl-3,4,5-trimethoxybenzohydrazide also enhances the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, N'-acetyl-3,4,5-trimethoxybenzohydrazide has been shown to improve cognitive function and protect against neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

N'-acetyl-3,4,5-trimethoxybenzohydrazide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. N'-acetyl-3,4,5-trimethoxybenzohydrazide is also water-soluble, which makes it suitable for in vitro and in vivo studies. However, N'-acetyl-3,4,5-trimethoxybenzohydrazide has some limitations. It has low bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic efficacy. Additionally, N'-acetyl-3,4,5-trimethoxybenzohydrazide has not been extensively studied in humans, and its safety profile is not well established.

Future Directions

There are several future directions for N'-acetyl-3,4,5-trimethoxybenzohydrazide research. One area of interest is the development of N'-acetyl-3,4,5-trimethoxybenzohydrazide derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the investigation of N'-acetyl-3,4,5-trimethoxybenzohydrazide in human clinical trials. Additionally, N'-acetyl-3,4,5-trimethoxybenzohydrazide could be studied in combination with other therapeutic agents to enhance its efficacy. Finally, further research is needed to fully understand the mechanism of action of N'-acetyl-3,4,5-trimethoxybenzohydrazide and its potential as a treatment for various diseases.
Conclusion:
In conclusion, N'-acetyl-3,4,5-trimethoxybenzohydrazide is a promising compound with potential therapeutic applications in various biomedical fields. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an attractive candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of N'-acetyl-3,4,5-trimethoxybenzohydrazide and its potential as a therapeutic agent.

Synthesis Methods

N'-acetyl-3,4,5-trimethoxybenzohydrazide can be synthesized through a multistep reaction involving the condensation of 3,4,5-trimethoxybenzohydrazide with acetic anhydride. The final product is obtained by recrystallization from ethanol. This synthesis method has been optimized to achieve high yields and purity of N'-acetyl-3,4,5-trimethoxybenzohydrazide.

Scientific Research Applications

N'-acetyl-3,4,5-trimethoxybenzohydrazide has been studied for its potential as a therapeutic agent in various biomedical applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. N'-acetyl-3,4,5-trimethoxybenzohydrazide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N'-acetyl-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-7(15)13-14-12(16)8-5-9(17-2)11(19-4)10(6-8)18-3/h5-6H,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJBPMCTLOJGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-acetyl-3,4,5-trimethoxybenzohydrazide

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